molecular formula C7H10N2O2 B058190 N,N'-Methylenebisacrylamide CAS No. 110-26-9

N,N'-Methylenebisacrylamide

Cat. No. B058190
CAS RN: 110-26-9
M. Wt: 154.17 g/mol
InChI Key: ZIUHHBKFKCYYJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

MBA can be synthesized through various methods, including the reaction of acrylamide under certain catalytic conditions. For example, it has been synthesized using different catalyst systems, achieving yields up to 95% by using copper(II) catalysts containing carboxylate group ligands (Avşar et al., 2017).

Molecular Structure Analysis

The molecular structure of MBA has been extensively investigated, particularly using X-ray diffraction assisted by crystal structure prediction methods. The crystal structure was determined, revealing MBA's monoclinic structure in the space group C2/c, with specific lattice parameters indicating strong interactions between amide protons and carbonyl groups of neighboring molecules (Graiff et al., 2015).

Chemical Reactions and Properties

MBA is involved in various chemical reactions, especially in the polymerization process where it acts as a crosslinker. Its reactivity has been studied in detail, including its interactions with radical species in aqueous solutions, showing different reactivities depending on the conditions and the type of radicals involved (Kozicki et al., 2003).

Physical Properties Analysis

The physical properties of MBA and its derivatives, such as solubility, thermal stability, and particle size distribution, have been analyzed in various studies. These properties are crucial for its application in gel synthesis and other areas (Modarresi-Saryazdi et al., 2018).

Chemical Properties Analysis

The chemical properties of MBA, including its polymerization behavior and reactivity towards different monomers and initiators, have been explored to understand its behavior in polymeric matrices. It has been found that the presence of MBA affects the polymerization kinetics and the structure of the resulting polymers (Capek & Funke, 1990).

Scientific Research Applications

  • Polymer Synthesis

    • Field : Industrial Chemistry
    • Application : MBAA is used as a crosslinking agent in chemical reactions during the formation of polymers . It is an important raw material in a widely industrial area .
    • Method : The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure . This crosslinking imparts higher strength and toughness to the polymer in its end-use applications .
    • Results : The MBAA was obtained with 95% yield by using Cu(II) catalyst containing carboxylate groups ligands .
  • Gel Electrophoresis

    • Field : Biochemistry
    • Application : MBAA is used in the preparation of polyacrylamide gels, which is useful for the electrophoretic separation of nucleic acids and proteins .
    • Method : In gel electrophoresis, MBAA is used as a cross-linker to form a mesh-like structure in the gel, which allows for the separation of molecules based on their size .
    • Results : The use of MBAA in gel electrophoresis has greatly improved the resolution and accuracy of the technique .
  • Biochemical Research

    • Field : Biochemistry
    • Application : MBAA has been used as a test compound for studying the biochemical isolation of insoluble Tau in transgenic mouse models of tauopathy .
    • Method : Two main isolation methods, sarkosyl and formic acid extraction, have been used in conjunction with MBAA .
    • Results : The use of MBAA has provided valuable insights into the biochemical properties of Tau proteins .
  • Antimicrobial Packaging

    • Field : Material Science
    • Application : MBAA is used in the creation of antimicrobial packaging materials .
    • Method : Ag NPs were deposited on the surface of carboxymethyl cellulose/starch/N’N Methylenebisacrylamide film using ultrasonic radiation .
    • Results : The composite film demonstrated a slightly better antibacterial effect against E. coli than against S. aureus .

Safety And Hazards

N,N’-Methylenebisacrylamide is considered hazardous. It is toxic if swallowed and harmful in contact with skin . It may cause genetic defects and is suspected of damaging fertility . It may cause cancer and causes damage to organs through prolonged or repeated exposure . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, and not ingesting .

Future Directions

N,N’-Methylenebisacrylamide has been used in the synthesis of a series of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) . These hydrogels have potential applications in various areas such as hygienic goods, infiltration products, smart materials, agricultural and horticultural purposes, and medicine . They have been widely used for drug delivery, tissue engineering, antibacterial activity, etc. due to their advantages such as biocompatibility, nontoxicity, and especially responsiveness to environmental stimuli .

properties

IUPAC Name

N-[(prop-2-enoylamino)methyl]prop-2-enamide
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InChI

InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11)
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InChI Key

ZIUHHBKFKCYYJD-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)NCNC(=O)C=C
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Molecular Formula

C7H10N2O2
Record name N,N'-METHYLENEBISACRYLAMIDE
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Related CAS

26949-19-9
Record name Poly(N,N′-methylenebisacrylamide)
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DSSTOX Substance ID

DTXSID8025595
Record name N,N'-Methylenebisacrylamide
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Molecular Weight

154.17 g/mol
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Physical Description

N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO]
Record name N,N'-METHYLENEBISACRYLAMIDE
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Record name 2-Propenamide, N,N'-methylenebis-
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Record name N,N'-METHYLENEBISACRYLAMIDE
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Density

1.235 at 86 °F (NTP, 1992) - Denser than water; will sink
Record name N,N'-METHYLENEBISACRYLAMIDE
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Vapor Density

5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

N,N'-Methylenebisacrylamide

CAS RN

110-26-9
Record name N,N'-METHYLENEBISACRYLAMIDE
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Melting Point

365 °F (with decomposition) (NTP, 1992)
Record name N,N'-METHYLENEBISACRYLAMIDE
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Synthesis routes and methods I

Procedure details

The methods according to the present invention starting the methyl, ethyl, or butyl esters of acrylic acid or of methacrylic acid (R2 =methyl, ethyl, butyl) are particularly preferred, since they can be carried out on a technical scale and the alcohols which are cleaved in both reactions (R2OH of IV) can be easily removed from the reaction mixture. The embodiment employing primary amines should be particularly mentioned, i.e. wherein R3 represents hydrogen. Further, R4 preferably stands for a substituent which imparts to the amine a boiling point of 80° C. or more. Further, reaction with an aminoalkyl amine, particularly with dialkylaminoalkyl amines such as dimethylaminopropyl amine, or with dimethylaminoneopentyl amine inter alia is of interest, as is reaction with an aralkyl amine, and an aromatic amine such as aniline, naphthylamine, and benzylamine, as well as reaction with an alkylene diamine to form a bis-acrylamide or bis-methacrylamide.
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[Compound]
Name
aralkyl amine
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aromatic amine
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[Compound]
Name
alkylene diamine
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[Compound]
Name
methyl
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[Compound]
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butyl esters
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[Compound]
Name
R2OH
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[Compound]
Name
IV
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[Compound]
Name
dialkylaminoalkyl amines
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Reaction Step Twelve

Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, a dropping funnel and a nitrogen gas introducing device, 5 g of polysuccinimide obtained in Synthetic Example 2 and 10 g of DMF were charged and dissolved at about 60° C., and then 0.25 g of 2-methacryloyloxyethyl isocyanate was added. As a result, heat was generated. After the reaction was continued for 30 minutes, the temperature in the system was reduced to about 35° C., 1 g of a pregelatinized starch was charged. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 mg of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution, and then the mixture was heated to about 60° C. and maintained for three hours ((1) first step). To the polymer obtained by this step, 25 g of acrylic acid and 25 mg of N,N′-methylenebisacrylamide were added. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 g of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved again in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution in this sequence, and then the mixture was heated again to about 60° C. and maintained at the same temperature for three hours ((1) second step). 1.2 g of hexamethylenediamine was dissolved in 20 g of ion exchange water and the resulting solution was added to the above aqueous solution, and then the reaction was conducted. Furthermore, 10.4 g of sodium hydroxide was dissolved in 30 g of ion exchange water and the resulting solution was added, thereby to neutralize carboxyl groups originating in acrylic acid ((1) third step). The resulting gel-like product was dried at 110° C. by a vacuum drier and the resulting dry solid was ground to obtain a water absorbent material of the present invention. The evaluation results of characteristics of the resulting water absorbent material are shown in Table 2.
[Compound]
Name
ion
Quantity
1 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
polysuccinimide
Quantity
5 g
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Quantity
0.25 g
Type
reactant
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[Compound]
Name
starch
Quantity
1 g
Type
reactant
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[Compound]
Name
2,2-azobisaminodipropane dihydrochloride
Quantity
7.5 mg
Type
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Reaction Step Five
Quantity
5 mg
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Reaction Step Six
Quantity
57 mg
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Methylenebisacrylamide
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N,N'-Methylenebisacrylamide
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N,N'-Methylenebisacrylamide
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Citations

For This Compound
30,500
Citations
S Xie, F Svec, JMJ Frechet - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Molded macroporous monoliths with pores sizes up to 1000 nm have been prepared by copolymerization of the hydrophilic monomers, acrylamide, and N,N′‐methylenebisacrylamide, …
Number of citations: 108 onlinelibrary.wiley.com
A Avşar, Y Gökbulut, B Ay, S Serin - Designed Monomers and …, 2017 - Taylor & Francis
N,N′-Methylenebisacrylamide (MBAA), which is an important raw material in a widely industrial area, was synthesized using convenient catalysts. The synthesized monomer was fully …
Number of citations: 12 www.tandfonline.com
M Karbarz, K Pyrzynska, J Romanski, J Jurczak… - Polymer, 2010 - Elsevier
To make a polymer from ornithine the acryloyl group was added to δ-amino group of the amino acid and N-δ-acryloyl ornithine was polymerized. The presence of α-amino acid groups …
Number of citations: 23 www.sciencedirect.com
M Passamonti, C de Roos, PJ Schoenmakers… - Analytical …, 2021 - ACS Publications
In this study, we optimized a polymerization mixture to synthesize poly(acrylamide-co-N,N′-methylenebisacrylamide) monolithic stationary phases for hydrophilic-interaction …
Number of citations: 5 pubs.acs.org
L Carretero, A Murciano, S Blaya, M Ulibarrena… - Optics …, 2004 - opg.optica.org
In this paper, we describe a photopolymerizable silica glass based on acrylamide (AA) and N,N???-methylenebisacrylamide (BMA) as monomers, triethanolamine (TEA) as coinitiator …
Number of citations: 46 opg.optica.org
S Blaya, L Carretero, A Fimia, R Mallavia… - Journal of Modern …, 1998 - Taylor & Francis
We study the effect of the addition of a cross-linking agent (N,N′-methylenebisacrylamide) to a photopolymerizable matrix for real-time holography. Optimization of the concentration of …
Number of citations: 25 www.tandfonline.com
M Kubota, T Mochizuki, S Yamashita, H Kita… - Materials Today …, 2020 - Elsevier
Water vapor adsorption characteristics and the thermosensitivity for vapor adsorption of poly(N-isopropylacrylamide) gel (NIPA gel) cross-linked with N, N′-methylenebisacrylamide (…
Number of citations: 6 www.sciencedirect.com
M Liu, H Liu, Y Liu, L Bai, G Yang, C Yang… - … of Chromatography A, 2011 - Elsevier
A temperature-responsive poly(N-isopropylacrylamide-co-N,N′-methylenebisacrylamide) [poly(NIPAAm-co-BIS)] monolith was prepared via a free-radical polymerization technique …
Number of citations: 35 www.sciencedirect.com
X Li, Y Cui - Journal of applied polymer science, 2008 - Wiley Online Library
Most acrylic acid‐based superabsorbent hydrogels, which have been widely used in many applications, are crosslinked with water‐solvable crosslinker N,N‐methylenebisacrylamide (…
Number of citations: 29 onlinelibrary.wiley.com
T Nonaka, T Watanabe, T Kawabata… - Journal of applied …, 2001 - Wiley Online Library
Thermosensitive and superabsorbent polymer hydrogels were synthesized by copolymerization of three kinds of tri‐n‐alkyl vinylbenzyl phosphonium chlorides (TRVB) with different …
Number of citations: 24 onlinelibrary.wiley.com

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